Physicochemical Profile: LogP & TPSA Comparison
The predicted lipophilicity and polar surface area of 2-[3-(Pyridin-3-yl)prop-2-enamido]acetic acid differ markedly from a closely related analog, 2-acetamido-3-pyridin-3-ylprop-2-enoic acid (CAS 89890-92-6). The target compound exhibits a predicted LogP of 0.2956, while its analog is significantly more lipophilic with a LogP of 1.4835 [1]. Additionally, the target compound has a TPSA of 79.29 Ų compared to 82.78 Ų for the analog [1]. These computational differences suggest distinct pharmacokinetic profiles, including membrane permeability and bioavailability, which are critical for lead optimization [2].
| Evidence Dimension | Predicted lipophilicity (LogP) and Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP: 0.2956; TPSA: 79.29 Ų |
| Comparator Or Baseline | 2-acetamido-3-pyridin-3-ylprop-2-enoic acid (CAS 89890-92-6): LogP: 1.4835; TPSA: 82.78 Ų |
| Quantified Difference | ΔLogP: -1.1879 (lower lipophilicity); ΔTPSA: -3.49 Ų (slightly lower polar surface area) |
| Conditions | Computational predictions |
Why This Matters
These physicochemical differences directly impact drug-likeness parameters and inform selection of the appropriate scaffold for specific target binding sites during the design phase.
- [1] Molbase. 2-acetamido-3-pyridin-3-ylprop-2-enoic acid. Chemical Database Entry, CAS 89890-92-6. View Source
- [2] Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
